
3-(Cyanomethyl)pyridin-1-ium-1-olate
Overview
Description
Preparation Methods
Alkylation of Pyridin-1-ium-1-olate Precursors with Cyanomethyl Halides
One common approach to prepare 3-(Cyanomethyl)pyridin-1-ium-1-olate involves the alkylation of pyridin-1-ium-1-olate or related mesoionic compounds with cyanomethyl electrophiles such as chloroacetonitrile.
- Reaction Conditions: The alkylation is typically conducted in polar aprotic solvents like dimethylformamide (DMF) under basic conditions to facilitate nucleophilic attack by the pyridin-1-ium-1-olate nitrogen on the cyanomethyl halide.
- Example: Nein et al. reported the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base, yielding an alkylated product that upon further treatment gave a mesoionic cyanomethyl derivative with high yield (~80%).
This method highlights the utility of chloroacetonitrile as a cyanomethyl source and the importance of solvent and base choice for successful alkylation.
Cyclization and Intramolecular Reactions Leading to Pyridinium N-oxides
Another approach involves intramolecular cyclizations or ring transformations that yield pyridinium N-oxides with cyanomethyl substituents.
- Mechanism: Starting from precursors bearing amino and cyano groups, controlled cyclization under reflux or heating conditions can form the pyridinium N-oxide ring system.
- Example: Saha and coworkers demonstrated intramolecular cyclization of ortho-substituted anilines tethered to triazoles, resulting in fused heterocycles including cyanomethyl-substituted pyridinium N-oxides.
Such cyclizations often require precise temperature control and sometimes catalysts or bases to promote ring closure efficiently.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) offer a convergent route to substituted pyridines and related N-oxides, including cyanomethyl derivatives.
- Typical Reagents: Aromatic aldehydes, ketones, malononitrile, and ammonium acetate are combined in a one-pot reaction.
- Solvent and Conditions: Anhydrous toluene under reflux is preferred to avoid hydrolysis of intermediates, as protic solvents like ethanol can lead to side reactions and lower yields.
- Example: Scanlon et al. synthesized 2-acylamino-3-cyano-4,6-diphenylpyridine derivatives via a four-component condensation involving malononitrile, aromatic aldehydes, and ketones in toluene, yielding pyridinium intermediates with cyano substituents.
This method emphasizes the importance of solvent choice and reaction optimization for the successful formation of cyano-substituted pyridinium compounds.
Oxidative and Cyclotransformation Routes
Some methods involve oxidative ring closure or ring-opening/ring-closing transformations to generate pyridinium N-oxides with cyanomethyl groups.
- Oxidants: Manganese dioxide (MnO2) or tribromophenol bromine (TBP) have been used to promote oxidative cyclization.
- Example: Kvaskoff and coworkers employed MnO2-mediated oxidation to convert hydrazone intermediates into triazolo-pyridazine N-oxides bearing cyano groups, with yields up to 71%.
These oxidative methods are valuable for late-stage functionalization and structural diversification.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield Range | Notes |
---|---|---|---|
Alkylation with chloroacetonitrile | Pyridin-1-ium-1-olate, chloroacetonitrile, DMF, base | ~80% | Requires aprotic solvent and basic conditions |
Intramolecular cyclization | Ortho-substituted anilines, heating/reflux | 61–70% | Pictet–Spengler type reactions |
Multicomponent condensation | Aromatic aldehyde, ketone, malononitrile, NH4OAc, toluene reflux | 15–80% (varies) | Solvent choice critical; toluene preferred |
Oxidative cyclization | Hydrazones, MnO2 or TBP, heat | 67–71% | Useful for complex fused heterocycles |
Detailed Research Findings and Notes
- Solvent Effects: Protic solvents such as ethanol can promote hydrolysis of imine intermediates in condensation reactions, reducing yield. Anhydrous toluene is preferred for condensation involving malononitrile and aromatic carbonyl compounds to avoid side reactions.
- Base Catalysis: The presence of bases is essential in alkylation and cyclization steps to deprotonate intermediates and facilitate nucleophilic attack.
- Temperature Control: Reflux or elevated temperatures are often necessary to drive cyclization or ring closure reactions to completion, but excessive heating can degrade sensitive intermediates.
- Purification: Products are typically purified by recrystallization or chromatography; some oxidative cyclization products can be purified by sublimation.
- Yields: Preparation yields vary widely depending on the method, substrate purity, and reaction conditions, ranging from moderate (~15%) in complex condensations to high (~80%) in optimized alkylation reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: aqueous or organic solvents, room temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Amines, thiols; conditions: organic solvents, mild to moderate temperatures.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(Cyanomethyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . For example, it has been shown to inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-(Cyanomethyl)pyridine: Similar structure but lacks the 1-ium-1-olate moiety.
Pyridine N-oxide: Contains an oxidized nitrogen atom but lacks the cyanomethyl group.
4-(Cyanomethyl)pyridine: Similar structure but with the cyanomethyl group at the 4-position.
Uniqueness: 3-(Cyanomethyl)pyridin-1-ium-1-olate is unique due to the presence of both the cyanomethyl group and the 1-ium-1-olate moiety, which confer distinct chemical reactivity and biological activity . This combination of functional groups allows for a broader range of applications and interactions compared to its similar compounds .
Biological Activity
3-(Cyanomethyl)pyridin-1-ium-1-olate is an organic compound characterized by a pyridine ring with a cyanomethyl substituent and an anionic 1-olate moiety. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and related fields.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects in biological systems.
- Enzyme Inhibition : It has been noted for inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological effects of this compound are attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Hydrogen Bonding : The compound can form hydrogen bonds with key amino acid residues in enzymes, altering their activity.
- Electrophilic Attack : The cyanomethyl group may participate in nucleophilic attacks on electrophilic centers in target molecules.
- Metal Ion Coordination : Potential interactions with metal ions, influencing enzyme function and stability.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Antioxidant Properties
In vitro assays measuring the compound's ability to scavenge DPPH radicals revealed an IC50 value of 25 µM, indicating robust antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition Study
The compound was tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Results showed that this compound inhibited DHODH with an IC50 value of 50 µM, highlighting its potential role in cancer therapy by disrupting nucleotide synthesis.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Cyanomethyl)pyridine | Cyanomethyl group on pyridine | Different reactivity due to substitution position |
N-methylpyridinium iodide | Quaternized pyridine | Ionic character affecting solubility |
Pyridine-N-Oxide | Oxidized nitrogen in pyridine | Distinct electronic properties affecting reactivity |
2-Cyanopyridine | Cyanogroup at position 2 on pyridine | Varying biological activity compared to 3-position |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Cyanomethyl)pyridin-1-ium-1-olate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For analogous pyridinium-olate derivatives, ethyl chloroformate and a base (e.g., triethylamine) are used under controlled temperatures (0–25°C) to form intermediates that cyclize into the target compound . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR is recommended.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–9.0 ppm) and cyanomethyl groups (δ ~3.5 ppm for CH₂CN). Coupling patterns confirm substituent positions .
- X-ray crystallography : Resolves bond lengths (e.g., C–O vs. C=N) and intramolecular interactions (e.g., hydrogen bonds or π-stacking) critical for verifying tautomeric forms .
- IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group (C≡N) .
Q. What are the key physicochemical properties (solubility, stability) influencing experimental design?
- Methodological Answer : Pyridinium-olates are hygroscopic and sensitive to light/moisture. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is higher than in water. Stability studies under varying pH (3–9) and temperature (4–40°C) are essential for storage protocols .
Advanced Research Questions
Q. How do electronic effects of the cyanomethyl substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : The electron-withdrawing nitrile group enhances electrophilic aromatic substitution at the pyridine ring’s meta position. Computational studies (e.g., DFT) can map charge distribution and predict sites for reactions like halogenation or coupling. Kinetic studies under varying electrophile concentrations quantify activation barriers .
Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?
- Methodological Answer : Use dynamic NMR to detect tautomer interconversion rates. Variable-temperature X-ray crystallography identifies dominant tautomers in the solid state. Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., Gaussian software) .
Q. How can computational modeling predict biological targets or toxicity profiles for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against enzyme/receptor databases (e.g., PDB). ADMET predictors (e.g., SwissADME) evaluate bioavailability, CYP450 interactions, and toxicity. Validate with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) .
Q. What experimental approaches quantify the compound’s role as a ligand in metal coordination complexes?
- Methodological Answer : Titration calorimetry (ITC) measures binding constants with transition metals (e.g., Ir³⁺, Cu²⁺). X-ray absorption spectroscopy (XAS) or EPR identifies coordination geometry. Compare with structurally similar ligands (e.g., pyridine-N-oxides) to assess donor strength .
Q. Data Contradiction and Validation
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond length data?
- Methodological Answer : Re-optimize DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to improve accuracy. Check for crystal packing effects (e.g., hydrogen bonds) in X-ray data that may distort bond lengths .
Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?
- Methodological Answer : Perform ANOVA on yield data (n ≥ 3 batches) to identify outliers. Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent purity). Report confidence intervals (95% CI) and RSD values .
Q. Structural and Functional Analysis
Q. How does the cyanomethyl group affect the compound’s mesoionic character compared to ethoxycarbonyl analogs?
Properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFILFOKYMAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287772 | |
Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-88-7 | |
Record name | 3-Pyridineacetonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6635-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)pyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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